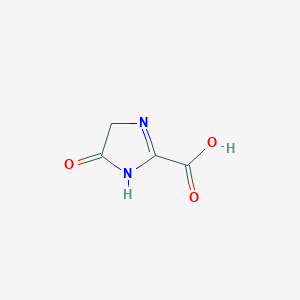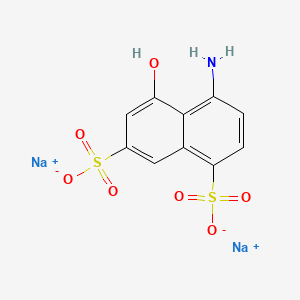
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Overview
Description
“5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest due to their wide range of applications. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .Scientific Research Applications
Angiotensin II Receptor Antagonists
A series of imidazole-5-carboxylic acids and their derivatives have been synthesized and evaluated for their antagonistic activities against the angiotensin II (AII) receptor. Compounds with 4-(1-hydroxyalkyl)-imidazole structures demonstrated strong binding affinity to the AII receptor and effectively inhibited AII-induced pressor responses. This research indicates the potential of these compounds, which share a core structure with 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid, in developing treatments for hypertension and related cardiovascular conditions (Yanagisawa et al., 1996).
Enzyme Inhibition Studies
L-2-Imidazolidone-4-carboxylic acid, a compound structurally related to 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid, has been identified as a competitive inhibitor of 5-oxoprolinase. This enzyme is involved in the metabolic pathway converting 5-oxo-L-proline to L-glutamate. The inhibition of 5-oxoprolinase by this compound provides insights into metabolic disorders and offers a basis for developing therapeutic interventions for conditions like 5-oxoprolinuria, characterized by a deficiency in renal 5-oxoprolinase activity (van der Werf et al., 1973).
Anticholinesterase Activity
Research into the synthesis of ω-[(4Z)-2-Aryl-4-arylmethylidene-5-oxo-4,5-dihydro-1H-imidazol-1-yl]alkanoic acids has been conducted to evaluate their anticholinesterase activity. These studies are crucial for understanding how derivatives of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid can be applied in the treatment of diseases like Alzheimer's, where the regulation of acetylcholine levels in the brain is a key therapeutic strategy (Topuzyan et al., 2018).
Supramolecular Chemistry
The interaction of 1,2,4-oxadiazol-5-ones with imidazoline bases has been explored, demonstrating the potential of oxadiazolones (bioisosteric replacements for carboxylic acids) in forming non-covalent supramolecular complexes. This research highlights the versatility of imidazole-based compounds in designing new materials and molecular assemblies with potential applications in nanotechnology and materials science (Reichert et al., 2001).
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
5-oxo-1,4-dihydroimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-3(6-2)4(8)9/h1H2,(H,8,9)(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRBODKXOPABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628086 | |
| Record name | 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid | |
CAS RN |
861293-24-5 | |
| Record name | 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Tert-butyl[(5-chloropentyl)oxy]dimethylsilane](/img/structure/B3057829.png)
![Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-](/img/structure/B3057830.png)
